molecular formula C13H10O7 B14504278 6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione CAS No. 64000-80-2

6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione

Cat. No.: B14504278
CAS No.: 64000-80-2
M. Wt: 278.21 g/mol
InChI Key: GSPUJKUSZZBATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a naphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the acetylation of a naphthalene derivative followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can remove oxygen atoms or reduce double bonds.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.

Scientific Research Applications

6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The hydroxyl groups play a crucial role in its binding affinity and specificity, allowing it to modulate biological processes effectively.

Comparison with Similar Compounds

Similar Compounds

    6-Acetyl-4,5,7-trihydroxy-1,2-naphthalenedione: This compound is similar but lacks one hydroxyl group.

    Tetramethyl acetyloctahydronaphthalenes: These compounds have a different structural backbone but share some functional groups.

Uniqueness

6-Acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione is unique due to its specific arrangement of hydroxyl groups and the naphthalene core. This structure provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

64000-80-2

Molecular Formula

C13H10O7

Molecular Weight

278.21 g/mol

IUPAC Name

6-acetyl-4,5,7,8-tetrahydroxy-3-methylnaphthalene-1,2-dione

InChI

InChI=1S/C13H10O7/c1-3-8(15)6-7(12(19)9(3)16)13(20)11(18)5(4(2)14)10(6)17/h15,17-18,20H,1-2H3

InChI Key

GSPUJKUSZZBATP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C(C(=C2O)C(=O)C)O)O)C(=O)C1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.